Cas no 2680783-66-6 (tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate)

Tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate is a brominated pyridone derivative featuring a tert-butyl carbamate-protected amine group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of the 5-bromo substituent enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, facilitating controlled synthetic modifications. Its well-defined structure and high purity make it suitable for precise applications in drug discovery and heterocyclic chemistry. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate structure
2680783-66-6 structure
商品名:tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate
CAS番号:2680783-66-6
MF:C12H17BrN2O3
メガワット:317.178982496262
CID:5634172
PubChem ID:68811392

tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
    • SCHEMBL3844306
    • 2680783-66-6
    • EN300-28293284
    • tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate
    • インチ: 1S/C12H17BrN2O3/c1-12(2,3)18-11(17)14-5-4-8-6-9(13)7-15-10(8)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
    • InChIKey: ICTIWLGRVHFYSF-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CNC(C(=C1)CCNC(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 316.04225g/mol
  • どういたいしつりょう: 316.04225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 67.4Ų

tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28293284-0.1g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
0.1g
$1939.0 2023-09-08
Enamine
EN300-28293284-1g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
1g
$2203.0 2023-09-08
Enamine
EN300-28293284-5g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
5g
$6390.0 2023-09-08
Enamine
EN300-28293284-10g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
10g
$9474.0 2023-09-08
Enamine
EN300-28293284-0.5g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
0.5g
$2115.0 2023-09-08
Enamine
EN300-28293284-1.0g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
1g
$2203.0 2023-05-24
Enamine
EN300-28293284-2.5g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
2.5g
$4319.0 2023-09-08
Enamine
EN300-28293284-10.0g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
10g
$9474.0 2023-05-24
Enamine
EN300-28293284-0.25g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
0.25g
$2027.0 2023-09-08
Enamine
EN300-28293284-5.0g
tert-butyl N-[2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethyl]carbamate
2680783-66-6
5g
$6390.0 2023-05-24

tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate 関連文献

tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate (CAS No. 2680783-66-6)

tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate (CAS No. 2680783-66-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its abbreviated name, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a bromo-substituted dihydropyridinone core and a tert-butyl carbamate protecting group, makes it a versatile building block in medicinal chemistry.

The molecular formula of tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate is C12H17BrN2O3, with a molecular weight of approximately 317.18 g/mol. The presence of the bromo substituent at the 5-position of the pyridinone ring enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This property is particularly valuable in the development of novel drug candidates, where structural diversity is crucial for optimizing pharmacological activity.

One of the most notable applications of tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Researchers have utilized this compound to develop potent and selective kinase inhibitors, addressing the growing demand for targeted therapies in precision medicine. The tert-butyl carbamate group serves as a protective moiety, ensuring stability during synthetic transformations while allowing for facile deprotection under mild conditions.

In addition to its pharmaceutical applications, tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate has found utility in agrochemical research. The bromo functionality can be leveraged to introduce heterocyclic motifs into pesticide molecules, enhancing their efficacy and environmental compatibility. This aligns with the increasing focus on sustainable agriculture and the development of eco-friendly crop protection agents.

The synthesis of tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate typically involves multi-step organic transformations, starting from commercially available precursors. Key steps include the bromination of a pyridinone derivative followed by the introduction of the tert-butyl carbamate group via carbamate formation. Advanced purification techniques, such as column chromatography or recrystallization, are employed to ensure high purity, which is critical for its use in sensitive applications.

From a market perspective, the demand for tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate is driven by the expanding pharmaceutical and agrochemical industries. The compound's versatility as a synthetic intermediate has positioned it as a valuable asset in drug discovery pipelines. Furthermore, the rise of contract research organizations (CROs) and custom synthesis services has facilitated its accessibility to researchers worldwide.

Recent advancements in synthetic methodology have also highlighted the potential of tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate in green chemistry initiatives. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, have been optimized to minimize waste and reduce the environmental footprint of its derivatization. This aligns with the global push toward sustainable chemical manufacturing practices.

For researchers and industry professionals, understanding the properties and applications of tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate is essential for leveraging its full potential. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely used to characterize the compound and ensure its quality. Additionally, computational modeling studies have provided insights into its reactivity and interaction with biological targets, further enhancing its utility in rational drug design.

In summary, tert-butyl N-2-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)ethylcarbamate (CAS No. 2680783-66-6) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and synthetic versatility make it a cornerstone in modern organic synthesis. As research continues to uncover new opportunities for this molecule, its significance in advancing scientific and industrial innovation is expected to grow exponentially.

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